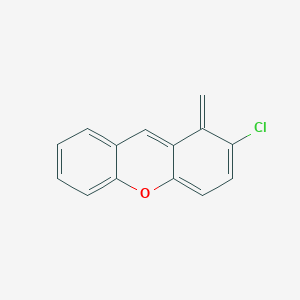
1-(Octylamino)-3-(octyloxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Octylamino)-3-(octyloxy)propan-2-ol is an organic compound that belongs to the class of propanolamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octylamino)-3-(octyloxy)propan-2-ol typically involves the reaction of 1-chloro-3-(octyloxy)propan-2-ol with octylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(Octylamino)-3-(octyloxy)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and ether groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Octylamino)-3-(octyloxy)propan-2-ol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a potential therapeutic agent.
Industry: The compound can be used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Octylamino)-3-(octyloxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ether group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Hexylamino)-3-(hexyloxy)propan-2-ol
- 1-(Decylamino)-3-(decyloxy)propan-2-ol
- 1-(Dodecylamino)-3-(dodecyloxy)propan-2-ol
Uniqueness
1-(Octylamino)-3-(octyloxy)propan-2-ol is unique due to its specific combination of an amino group and an ether group attached to a propanol backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
185340-08-3 |
|---|---|
Molecular Formula |
C19H41NO2 |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
1-octoxy-3-(octylamino)propan-2-ol |
InChI |
InChI=1S/C19H41NO2/c1-3-5-7-9-11-13-15-20-17-19(21)18-22-16-14-12-10-8-6-4-2/h19-21H,3-18H2,1-2H3 |
InChI Key |
VSTMQNGDSGXADV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCC(COCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one](/img/structure/B12559435.png)
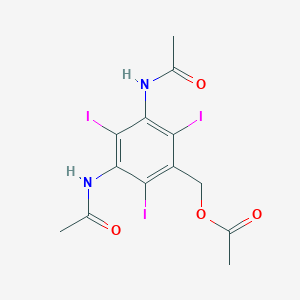
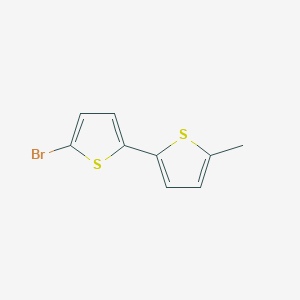
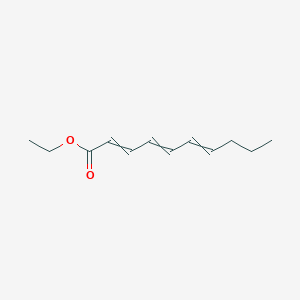
![Tributyl[(4-nitrophenyl)ethynyl]stannane](/img/structure/B12559450.png)
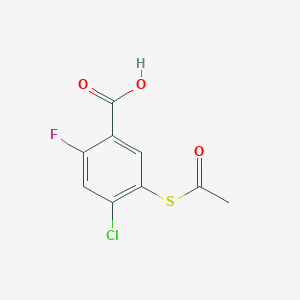

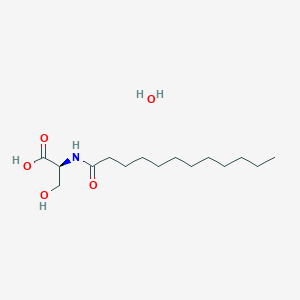
![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)
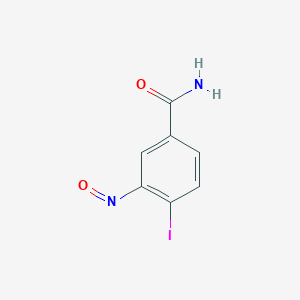
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B12559500.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)
![{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B12559512.png)
